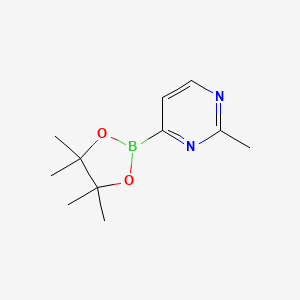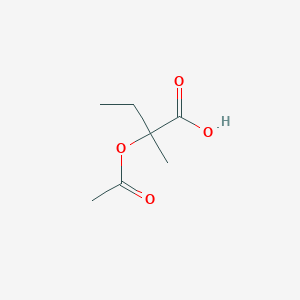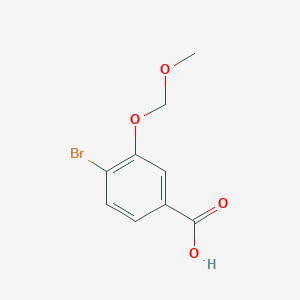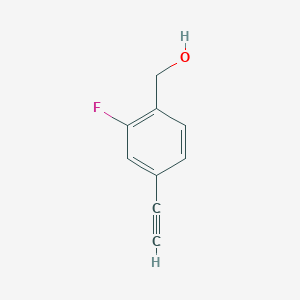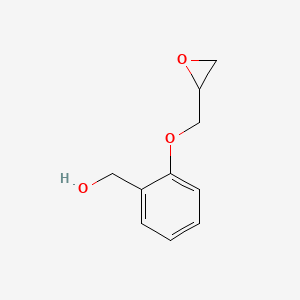
Benzenemethanol,2-(oxiranylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxiranylmethoxy)benzenemethanol, also known as 2-(oxiranylmethyloxy)benzyl alcohol, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound features an oxirane (epoxide) ring attached to a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxiranylmethoxy)benzenemethanol typically involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(2-Oxiranylmethoxy)benzenemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxiranylmethoxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxide ring to a diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides, under basic or acidic conditions
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: 2-(2-Hydroxypropoxy)benzenemethanol
Substitution: Various substituted benzyl alcohol derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Oxiranylmethoxy)benzenemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group
Wirkmechanismus
The mechanism of action of 2-(2-Oxiranylmethoxy)benzenemethanol involves its reactive epoxide ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed transformations in biological systems or polymerization reactions in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis[(2-oxiranylmethoxy)methyl]furan (BOF)
- 2,5-Bis[(2-oxiranylmethoxy)methyl]benzene (BOB)
Comparison
2-(2-Oxiranylmethoxy)benzenemethanol is unique due to its benzyl alcohol moiety, which provides distinct reactivity compared to similar compounds like BOF and BOB. While BOF and BOB are used in the synthesis of highly cross-linked epoxy networks, 2-(2-Oxiranylmethoxy)benzenemethanol offers versatility in various organic transformations and industrial applications .
Eigenschaften
CAS-Nummer |
4204-79-9 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
[2-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9,11H,5-7H2 |
InChI-Schlüssel |
UKUORLQPIPQXHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


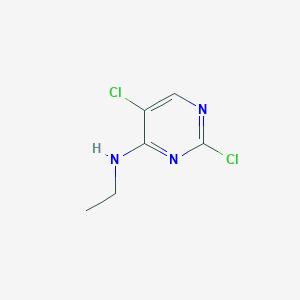

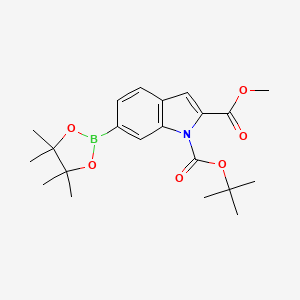
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

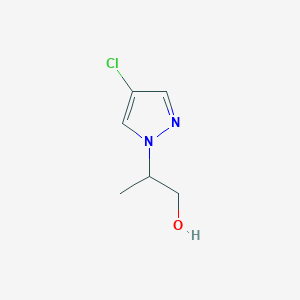
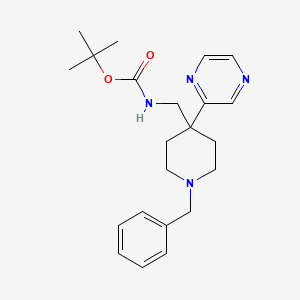
![2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)
![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
